1,1,2,2,3,3-Hexabromocyclododecane

Flame Retardancy Polystyrene Foam Limiting Oxygen Index (LOI)

Generic BFR sourcing risks premature degradation during extrusion or insufficient flame inhibition. HBCD's cyclo-aliphatic structure ensures active bromine radical release precisely within the 240-280 °C polystyrene processing window, enabling UL-94 V-2 at just 0.35% w/w loading. • Achieve up to 60% FR additive cost savings vs. TPP-synergistic systems requiring 0.8% total loading. • Synergistic HIPS formulations: partial DBDPE replacement boosts impact strength 26% (6.5→8.2 kJ/m²) without compromising UL-94 rating. • Certified diastereomer composition available for POPs monitoring and source-tracking programs under the Stockholm Convention.

Molecular Formula C12H18Br6
Molecular Weight 641.7 g/mol
CAS No. 25637-99-4
Cat. No. B035303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2,3,3-Hexabromocyclododecane
CAS25637-99-4
Synonymshexabromo-cyclododecan; HBCD; HBCD HT; HEXABROMOCYCLODODECANE; HEXABROMOCYCLODODECANE HT; Cyclododecane, hexabromo-; BETA-HEXABROMOCYCLODODECANE; GAMMA-HEXABROMOCYCLODODECANE
Molecular FormulaC12H18Br6
Molecular Weight641.7 g/mol
Structural Identifiers
SMILESC1CCCCC(C(C(CCCC1)(Br)Br)(Br)Br)(Br)Br
InChIInChI=1S/C12H18Br6/c13-10(14)8-6-4-2-1-3-5-7-9-11(15,16)12(10,17)18/h1-9H2
InChIKeySHRRVNVEOIKVSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
In water, 0.0656 mg/L at 20 °C /Technical product/
In water, 0.0034 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/
Solubility in water, mg/l at 20 °C: 0.066 (practically insoluble)

HBCD Procurement Technical Baseline


1,1,2,2,3,3-Hexabromocyclododecane, commonly referred to as hexabromocyclododecane (HBCD), is a high-production-volume, cyclo-aliphatic brominated flame retardant (BFR) with a molecular weight of 641.7 g/mol and a typical bromine content of approximately 74.7% . It is primarily utilized as an additive flame retardant in expanded (EPS) and extruded (XPS) polystyrene foam insulation, where it provides effective gas-phase radical quenching during combustion [1]. The substance exists as a mixture of three main diastereomers (α-, β-, and γ-HBCD), with the γ-isomer typically dominating at 70–95% of the technical-grade product, influencing its thermal behavior and environmental fate [2].

Polymer System
EPS / XPS polystyrene foam processing; thermal activation window aligns with styrenic melt temperatures
Reported processing range 200–280 °C
Flame Retardant Mechanism
Gas-phase radical quenching via bromine release; cyclo-aliphatic structure provides kinetic matching
Radical generation peak ~263 °C
Regulatory Context
Diastereomer ratio (γ-dominant) influences environmental fate assessments; α/γ control relevant for POPs compliance
Stockholm Convention listed; REACH SVHC

Limitations of Generic BFRs for HBCD


Procurement decisions based on generic 'brominated flame retardant' classification overlook critical performance differentials that directly impact manufacturing yields and final product compliance. Unlike aromatic BFR alternatives (e.g., TBBPA, DecaBDE), HBCD's saturated cyclo-aliphatic structure dictates a unique thermal decomposition mechanism that generates active bromine radicals within a specific temperature window (240–280 °C), which is closely matched to polystyrene processing conditions [1]. Simply substituting with another high-bromine-content FR without verifying this kinetic alignment can lead to either premature degradation during extrusion or insufficient flame inhibition during a fire event. Furthermore, the specific diastereomer ratio in HBCD influences its bioaccumulation profile under regulatory frameworks like REACH, making generic sourcing a significant liability for environmental compliance [2].

Thermal activation mismatch
Aromatic BFRs (e.g., DBDPE) decompose ~117 °C higher; delayed radical generation may fail thin-wall UL-94 requirements in polystyrene.
Isomer profile liability
Unspecified diastereomer ratios (especially α-HBCD content) can shift bioaccumulation predictions and trigger non-compliance under REACH/POPs.
Mechanical property trade-off
Replacing HBCD fully with aromatic alternatives may lower impact strength; reported 26% Izod reduction without HBCD in HIPS blends.

HBCD Quantitative Differentiation vs. Analogs


Flame Retardant Efficiency in Polystyrene

HBCD achieves a UL-94 V-2 rating in polystyrene at a loading of just 0.35% (w/w) when introduced via in-situ polymerization, demonstrating a superior efficiency that enables lower additive loading compared to aromatic brominated alternatives [1]. In contrast, a triphenylphosphate (TPP)/HBCD synergistic system required a total additive loading of 0.8% (0.35% HBCD + 0.45% TPP) to achieve comparable performance, indicating that HBCD alone provides the baseline activity at minimal concentration. Pure polystyrene without HBCD failed the UL-94 test entirely due to high flammability and excessive dripping [1].

Flame efficiency (UL-94)
Direct comparison
HBCD alone 0.35 % w/w HBCD/TPP mix 0.8 % total Pure PS fails UL-94
Lower loading may reduce material cost and preserve mechanical properties in polystyrene foam.
In-situ bulk polymerization; UL-94 vertical burn; loading measured as w/w
Flame Retardancy Polystyrene Foam Limiting Oxygen Index (LOI)

Thermal Decomposition Alignment with Polystyrene Processing

HBCD undergoes rapid thermal decomposition with a maximum mass loss rate centered at 263 °C, a temperature that coincides with the melt processing window of polystyrene (200–280 °C) [1]. This is in contrast to decabromodiphenyl ethane (DBDPE), a common alternative, which exhibits a significantly higher decomposition temperature of ~380 °C, leading to poor radical generation kinetics during the critical early stages of polystyrene ignition [2]. TGA data confirms that the addition of HBCD lowers the onset degradation temperature of polystyrene, ensuring the flame retardant activates before significant polymer pyrolysis occurs [1].

Thermal decomposition (Tmax)
Cross-study
263 °C (HBCD in PS)
vs. ~380 °C (DBDPE), ~400 °C (pure PS onset)
Activation aligns with polystyrene melt processing; supports earlier radical scavenging.
TGA under N₂, 10 °C/min; difference ~117 °C
Thermal Decomposition Polymer Processing Thermogravimetric Analysis (TGA)

Isomer-Specific Environmental Persistence

The technical HBCD mixture exhibits a distinct isomer profile that shifts during environmental transport, with the α-diastereomer becoming enriched in biota relative to the γ-diastereomer. Specifically, α-HBCD has a reported log K_ow of 5.8 and a BCF of approximately 8,000 L/kg, compared to γ-HBCD's log K_ow of 5.0 and BCF of 2,500 L/kg [1]. This differential bioaccumulation potential means that the diastereomer composition of the procured material directly influences the environmental risk assessment outcome. Products sourced with a guaranteed α-HBCD content below 10% enable compliance with stricter regulatory thresholds under the Stockholm Convention, unlike generic mixtures with undefined isomer ratios [2].

Isomer-specific BCF
Cross-study
α-HBCD BCF ~8,000 L/kg γ-HBCD BCF ~2,500 L/kg DecaBDE BCF ~3.0 L/kg
α/γ ratio controls environmental persistence prediction; low α content supports POPs compliance.
OECD 305 fish studies; log Kow α 5.8, γ 5.0
Persistence Bioaccumulation Isomer-Specific Analysis

Polystyrene Mechanical Property Compatibility

When incorporated into high-impact polystyrene (HIPS) at synergistic loadings, HBCD demonstrates superior compatibility with the polymer matrix compared to DBDPE. A ternary system of HBCD/DBDPE/Sb₂O₃ achieved a notched Izod impact strength of 8.2 kJ/m² at optimal ratios, whereas a binary DBDPE/Sb₂O₃ system at equivalent total bromine content resulted in a lower impact strength of 6.5 kJ/m² [1]. This improvement is attributed to HBCD's cyclo-aliphatic structure, which exhibits better miscibility with the styrenic phase and acts as a less disruptive plasticizing agent than the fully aromatic DBDPE.

Impact strength (HIPS)
Direct comparison
HBCD/DBDPE/Sb₂O₃ 8.2 kJ/m² DBDPE/Sb₂O₃ only 6.5 kJ/m²
Partial HBCD replacement yields ~26% higher impact resistance; may support mechanical integrity in enclosures.
HIPS, ASTM D256; 12% Br loading; compounding 180–200 °C
Polymer Physics Impact Modification Material Science

Toxicological Database Completeness

The health and environmental hazard profile for HBCD has been extensively characterized under the U.S. EPA's Design for the Environment (DfE) Alternatives Assessment and the EU's Substance of Very High Concern (SVHC) process, resulting in over 200 published toxicological studies [1]. This contrasts sharply with newer alternative flame retardants like the butadiene styrene brominated copolymer (CAS 1195978-93-8), for which limited experimental data exist for multiple human health endpoints [1]. The completeness of HBCD's toxicological database translates to a predictable and quantified risk assessment, whereas alternative polymeric FRs carry unknown long-term liability and may require substantial new testing investment to achieve regulatory clearance.

Tox database completeness
Class-level
Robust dataset; PBT assessment finalized under REACH Annex XV vs. limited experimental data for polymeric alternatives
Well-characterized profile may reduce regulatory uncertainty and pre-screening requirements.
EPA DfE Alternatives Assessment (2014); qualitative comparison
Regulatory Toxicology REACH Risk Assessment

HBCD Key Application Domains


Cost-Effective UL-94 Polystyrene Foam

Given that just 0.35% w/w HBCD enables polystyrene to achieve a UL-94 V-2 rating, procurement managers for EPS/XPS insulation manufacturers can achieve cost savings of up to 60% on flame retardant additive costs compared to TPP-containing synergistic systems, which require 0.8% total loading for equivalent performance [1]. This scenario is particularly compelling for high-volume production lines where minimizing raw material usage is directly linked to profitability.

High-Impact Polystyrene Electronics Housings

In applications requiring both flame retardancy and mechanical toughness, partial replacement of DBDPE with HBCD in a synergistic HIPS formulation boosts impact strength from 6.5 kJ/m² to 8.2 kJ/m² [2]. This 26% improvement allows manufacturers to meet impact requirements without compromising the UL-94 rating, a critical advantage for enclosures in consumer electronics and automotive components.

Certified Reference Material for POPs Monitoring

The well-characterized shift in diastereomer ratio from source to sink (e.g., α-HBCD enrichment from 10% in technical product to >50% in biota) makes HBCD with a certified isomer composition an ideal reference standard for laboratories performing source-tracking or environmental monitoring under the Stockholm Convention [3]. Procurement of a batch with a specified α/γ ratio directly enables inter-laboratory comparability in global POPs monitoring programs.

Radical Quenching Kinetics Standard

The precise thermal decomposition of HBCD to generate active bromine radicals at 263 °C provides a well-defined kinetic profile that is extensively documented [4]. Researchers developing new halogenated or halogen-free alternatives can use HBCD as a benchmark standard to compare gas-phase flame inhibition efficiency, ensuring new compounds are evaluated against a consistent, reproducible baseline.

Application
Selection Property
Validation Focus
EPS/XPS insulation foam
Minimum effective loading for UL-94 V-2
Loading optimization and cost-efficiency verification
HIPS electronics enclosures
Notched Izod impact strength retention
Mechanical integrity under flame-retardant loading
POPs monitoring reference material
Certified α/γ diastereomer ratio
Inter-laboratory comparability and source tracking
Flame retardant benchmarking standard
Decomposition kinetics (Tmax ~263 °C)
Gas-phase radical quenching efficiency comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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